Methyl 2-amino-3-(pyridin-2-YL)propanoate dihydrochloride
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Description
“2-Amino-3-pyridin-2-yl-propionic acid methyl ester dihydrochloride” is a chemical compound with the IUPAC name “methyl 2-amino-3-(pyridin-2-yl)propanoate dihydrochloride”. It has a molecular weight of 253.13 and its InChI code is 1S/C9H12N2O2.2ClH/c1-13-9(12)8(10)6-7-4-2-3-5-11-7;;/h2-5,8H,6,10H2,1H3;2*1H . The compound is typically stored at temperatures between 2-8°C and appears as a white to yellow solid .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code 1S/C9H12N2O2.2ClH/c1-13-9(12)8(10)6-7-4-2-3-5-11-7;;/h2-5,8H,6,10H2,1H3;2*1H . This indicates that the compound contains a pyridin-2-yl group attached to a propionic acid moiety, which is further modified with an amino group and a methyl ester group .Physical and Chemical Properties Analysis
This compound is a white to yellow solid with a molecular weight of 253.13 . It is soluble in DMSO and methanol to a certain extent . The compound is typically stored at temperatures between 2-8°C .Safety and Hazards
The compound is labeled with the signal word “Warning” and is associated with hazard statements H302, H315, H319, and H335 . These indicate that the compound may be harmful if swallowed, may cause skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Mechanism of Action
Target of Action
It’s structurally similar to dabigatran etexilate, a known inhibitor of thrombin . Therefore, it’s plausible that this compound may also interact with thrombin or related proteins.
Mode of Action
If it indeed targets thrombin like Dabigatran etexilate, it might inhibit the conversion of fibrinogen to fibrin, thus preventing blood clot formation .
Biochemical Pathways
If it acts similarly to Dabigatran etexilate, it might affect the coagulation cascade by inhibiting thrombin .
Pharmacokinetics
Its stability is indicated by its storage temperature of 2-8°c .
Result of Action
If it acts similarly to Dabigatran etexilate, it might prevent the formation of blood clots .
Action Environment
Environmental factors such as temperature can influence the compound’s action, efficacy, and stability. For instance, it should be stored at a temperature of 2-8°C for optimal stability .
Properties
IUPAC Name |
methyl 2-amino-3-pyridin-2-ylpropanoate;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2.2ClH/c1-13-9(12)8(10)6-7-4-2-3-5-11-7;;/h2-5,8H,6,10H2,1H3;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGKDXWUPOLOWRS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CC=CC=N1)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2307976-74-3 |
Source
|
Record name | 2-Amino-3-pyridin-2-yl-propionic acid methyl ester dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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